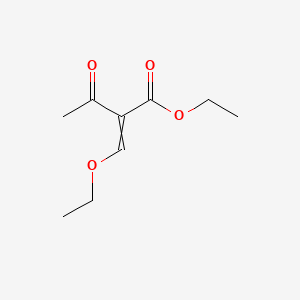

ethyl 2-(ethoxymethylene)-3-oxobutanoate

説明

Significance of β-Keto Esters and Enamino Esters as Synthetic Intermediates

β-Keto esters and β-enamino esters are cornerstone building blocks in the field of organic synthesis, prized for their multifaceted reactivity. fiveable.mefiveable.meresearchgate.netacgpubs.org β-Keto esters, characterized by a ketone functional group at the beta position relative to an ester, possess two electrophilic carbonyl centers and a highly acidic α-carbon. fiveable.meresearchgate.net This acidity allows for the easy formation of enolates, which are potent nucleophiles capable of undergoing a variety of carbon-carbon bond-forming reactions, including alkylations and condensations. fiveable.meyoutube.com Their utility is foundational to classic transformations like the Claisen condensation, which is instrumental in building larger molecular frameworks. fiveable.me

Similarly, β-enamino esters, which can be considered nitrogen analogues of enolates, are versatile intermediates. acgpubs.orgacgpubs.org They serve as crucial precursors for the synthesis of a multitude of nitrogen-containing heterocycles such as pyridines, quinolines, pyrazoles, and pyrroles, which are core structures in many pharmaceuticals and natural products. acgpubs.orgnih.govrsc.org The dual nucleophilic and electrophilic nature of these synthons makes them indispensable tools for constructing molecular diversity. acgpubs.org

Historical Context of Ethyl 2-(Ethoxymethylene)-3-Oxobutanoate Discovery and Early Applications

The most common and established method for synthesizing this compound involves the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate, often in the presence of acetic anhydride (B1165640). nbinno.comchemicalbook.com This condensation reaction is typically heated to drive the formation of the enol ether product. nbinno.comchemicalbook.com

Early applications of this compound were primarily centered on its use as a key building block for heterocyclic chemistry. Its ability to react with binucleophilic reagents, such as hydrazines and amidines, provided straightforward routes to five- and six-membered ring systems. For instance, its reaction with hydroxylamine (B1172632) yields ethyl 5-methylisoxazole-4-carboxylate, demonstrating its utility in synthesizing nitrogen-containing heterocycles. The most notable early application is arguably in the Gould-Jacobs reaction, which has become a classic method for the synthesis of the quinoline (B57606) ring system. wikipedia.orgwikiwand.com

Structural Features and Reactivity Modalities of the Ethoxymethylene and β-Keto Ester Moieties

This compound is a molecule that masterfully combines several reactive functional groups. It exists as (E) and (Z) stereoisomers, with the Z-isomer often being more prevalent. The core structure features a β-keto ester system, which is conjugated with an ethoxymethylene group, creating a polarized π-system.

The molecule's reactivity is characterized by multiple electrophilic and nucleophilic sites. nbinno.com The carbonyl carbon of the ketone and the ester are both electrophilic. Crucially, the carbon atom of the ethoxymethylene group (C2) is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl and ester groups. This makes it susceptible to nucleophilic attack, often leading to the displacement of the ethoxy group. This reactivity is central to its role in the Gould-Jacobs reaction, where an amine attacks this position. wikipedia.orgwikiwand.com Furthermore, the enolate can be formed at the α-carbon, allowing for nucleophilic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate |

| CAS Number | 3788-94-1 |

| Molecular Formula | C₉H₁₄O₄ |

| Molar Mass | 186.21 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | ~268.8 °C at 760 mmHg |

| Density | ~1.049 g/cm³ |

Note: Data sourced from various chemical suppliers and databases. nbinno.comcymitquimica.com

Overview of Research Trajectories: From Foundational Reactivity to Advanced Applications

The research trajectory of this compound has evolved from its foundational use in simple heterocyclic syntheses to more complex and specialized applications. Initially, its primary role was as a three-carbon electrophilic building block for creating rings like pyrazoles, pyridines, and isoxazoles. nbinno.com

A significant advancement in its application was the widespread adoption of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. wikipedia.orgwikiwand.com This reaction involves the condensation of an aniline (B41778) with this compound, followed by a thermal cyclization. wikipedia.orgd-nb.info The resulting quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.

More recent research has expanded its utility further. It is a key intermediate in the synthesis of various pharmaceutical agents and bioactive molecules. nbinno.com For example, it is recognized as an active metabolite of leflunomide (B1674699), a drug used for its immunomodulatory and anti-inflammatory properties. nbinno.com Researchers have also employed it in coordination chemistry to synthesize Schiff base ligands, which form complexes with metal ions exhibiting interesting magnetic properties. This demonstrates a clear evolution from a simple heterocyclic precursor to a sophisticated tool in materials science and medicinal chemistry.

Table 2: Key Reactions and Applications

| Reaction Name/Type | Reactant(s) | Product Type | Significance/Application |

|---|---|---|---|

| Gould-Jacobs Reaction | Anilines | 4-Hydroxyquinolines | Synthesis of quinolone antibiotics and related heterocycles. wikipedia.orgwikiwand.com |

| Condensation with Hydrazines | Hydrazine (B178648) derivatives | Pyrazoles | A fundamental method for constructing the pyrazole (B372694) ring. |

| Condensation with Hydroxylamine | Hydroxylamine | Isoxazoles | Formation of 5-methylisoxazole (B1293550) derivatives. |

| Condensation with Amidines | Amidines, Guanidines | Pyrimidines | Synthesis of substituted pyrimidine (B1678525) rings. |

| Schiff Base Formation | Primary Amines | Enamino esters / Schiff bases | Precursors for coordination complexes and other heterocycles. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNASCUBBFNCFQO-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C(=O)C)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-94-1 | |

| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3788-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-(ethoxymethylene)acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Ethoxymethylene 3 Oxobutanoate

Established Synthetic Routes from Precursor Compounds

The most common and established method for synthesizing ethyl 2-(ethoxymethylene)-3-oxobutanoate involves the reaction of ethyl acetoacetate (B1235776) with an orthoformate derivative, typically in the presence of acetic anhydride (B1165640). nbinno.com

The primary synthesis of this compound is achieved through a condensation reaction between ethyl 3-oxobutanoate (ethyl acetoacetate) and triethyl orthoformate. chemicalbook.comresearchgate.net In a typical procedure, a mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated for several hours. nbinno.comchemicalbook.com One documented method specifies heating the reactants at 130°C for five hours to drive the reaction to completion. chemicalbook.com Following the reaction, the excess reagents and byproducts are removed via distillation under reduced pressure to isolate the final product, which is often obtained as a viscous yellow oil. nbinno.comchemicalbook.com This reaction has been reported to achieve high yields, with some procedures citing yields of around 80%. chemicalbook.com

Below is a table detailing a representative set of reaction conditions for this synthesis.

| Parameter | Value |

| Reactant 1 | Ethyl acetoacetate (1.0 eq) |

| Reactant 2 | Triethyl orthoformate (2.0 eq) |

| Reagent/Solvent | Acetic anhydride (3.0 eq) |

| Temperature | 130 °C |

| Reaction Time | 5 hours |

| Purification | Distillation under reduced pressure |

| Reported Yield | ~80% |

| This table presents a typical set of laboratory-scale reaction conditions. chemicalbook.com |

Acetic anhydride plays a crucial and multifaceted role in the synthesis of this compound. nbinno.com Primarily, it functions as a dehydrating agent. The reaction between ethyl acetoacetate and triethyl orthoformate produces ethanol (B145695) as a byproduct. Acetic anhydride reacts with this ethanol to form ethyl acetate (B1210297) and acetic acid, effectively removing the ethanol from the reaction equilibrium. This removal of a product helps to drive the reaction forward, according to Le Châtelier's principle, thus increasing the yield of the desired this compound.

In addition to its role as a dehydrating agent, acetic anhydride also serves as the solvent for the reaction. It is also proposed that the actual formylating agents generated in situ are mixed anhydrides, such as (EtO)₂CHOAc and EtOCH(OAc)₂, formed from the reaction between triethyl orthoformate and acetic anhydride. wordpress.com

Mechanistic Analysis of Formation Reactions

The formation of this compound is a well-understood process involving nucleophilic attack facilitated by the specific reaction conditions.

The reaction mechanism is initiated by the nucleophilic attack of ethyl acetoacetate on the electrophilic triethyl orthoformate. Ethyl acetoacetate is subject to keto-enol tautomerism, and its enolate form, which possesses a nucleophilic α-carbon, is the key reactive species. wikipedia.org The presence of acetic anhydride can facilitate the formation of the enol tautomer.

The reaction proceeds through the following key steps:

Enol/Enolate Formation: Ethyl acetoacetate establishes an equilibrium with its enol tautomer.

Nucleophilic Attack: The enol attacks the electrophilic carbon of the orthoformate. It is also proposed that the orthoformate is first activated by acetic anhydride. wordpress.com

Elimination: A molecule of ethanol is eliminated, forming an intermediate. This process is repeated, ultimately leading to the formation of the ethoxymethylene group.

Equilibrium Shift: The reaction is an equilibrium process. Heating the mixture to high temperatures (e.g., 130°C) and removing the ethanol byproduct by reaction with acetic anhydride shifts the equilibrium toward the formation of the final product.

The resonance stabilization of the resulting enolate ion in the product contributes to the thermodynamic favorability of the reaction.

The synthesis is typically performed under acidic conditions, which are inherently created by the presence of acetic anhydride and the acetic acid formed during the reaction. wikipedia.org Acid catalysis is crucial for activating the orthoformate. The key step in the acid-catalyzed mechanism is the initial protonation and subsequent loss of an ethoxy group from the orthoformate to generate a highly reactive and electrophilic dialkoxycarbenium ion. stackexchange.com This ion is then readily attacked by the nucleophilic enol of ethyl acetoacetate. stackexchange.com Orthoesters are generally stable under basic conditions, which is why an acidic environment is necessary for this transformation. stackexchange.com

While the reaction is often run with a stoichiometric amount of acetic anhydride, other acid catalysts can be employed. For instance, related syntheses using ethyl acetoacetate have been shown to be catalyzed by Lewis acids such as indium(III) chloride (InCl₃). nih.gov

Optimization Strategies for Enhanced Synthesis Yields and Selectivity

Several strategies have been developed to optimize the synthesis of this compound, focusing on increasing the yield and improving the process efficiency.

One significant optimization involves modifying the addition of reagents. A patented method describes the continuous addition of acetic anhydride to a mixture of the alkyl acetoacetate and ethyl orthoformate while simultaneously distilling off the low-boiling byproducts (like ethyl acetate). smolecule.comgoogle.com This approach maintains a low concentration of the byproduct, further shifting the equilibrium to the product side and reportedly increasing yields to as high as 90%. smolecule.com

Further optimization can be achieved by carefully controlling reaction parameters such as molar ratios, temperature, and reaction time. The use of modern techniques like continuous flow reactors has also been proposed to enhance sustainability and provide more precise control over these parameters, potentially leading to improved yields and purity.

The table below compares the standard method with an optimized approach.

| Method | Description | Reported Yield | Reference |

| Standard Batch | Reactants are mixed and heated together for a set time. | ~55-80% | chemicalbook.comgoogle.com |

| Continuous Addition | Acetic anhydride is added continuously while byproducts are distilled off. | Up to 90% | smolecule.comgoogle.com |

| This table provides a comparison of different synthetic approaches. |

Parameter Tuning: Molar Ratios, Reaction Time, and Temperature Effects

The optimization of synthetic protocols for this compound hinges on the precise adjustment of molar ratios, reaction duration, and temperature. One of the most well-documented methods involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. nbinno.com In this procedure, the mixture is heated, typically for around 5 hours at 130°C, to drive the reaction to completion. nbinno.com The molar ratios of the reactants are critical; a common approach uses approximately two equivalents of triethyl orthoformate and three equivalents of acetic anhydride relative to one equivalent of ethyl acetoacetate.

Another synthetic route involves the condensation reaction between ethyl acetoacetate and various ethoxymethylene derivatives, such as nitriles, under acidic conditions with HCl catalysis. This method requires different parameter optimization, with typical reaction times ranging from 12 to 24 hours at temperatures between 60–80°C. The variation in these parameters reflects the different mechanisms and reactant stabilities involved in each synthetic pathway.

Below is an interactive data table summarizing the parameters for these two distinct synthetic methods.

Table 1: Comparative Synthesis Parameters for this compound

| Parameter | Method A: Triethyl Orthoformate | Method B: Nitrile Condensation |

|---|---|---|

| Primary Reactants | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | Ethyl acetoacetate, Nitrile derivative |

| Catalyst/Medium | Acetic anhydride (dehydrating agent) | Acidic (HCl catalysis) |

| Molar Ratio (Example) | 1 : 2 : 3 (Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride) | Varies with nitrile substrate |

| Temperature | 130 °C nbinno.com | 60–80 °C |

| Reaction Time | ~5 hours | 12–24 hours |

Impact of Substituent Selection on Precursor Reactivity and Product Formation

In syntheses involving the condensation of a precursor with ethyl acetoacetate, the chemical structure of the precursor has a profound impact on reactivity and final product yield. This is particularly evident when using nitrile precursors. The electronic and steric properties of the substituents on the nitrile significantly influence the reaction's efficiency.

Table 2: Effect of Precursor Substituent on Product Yield

| Precursor Substituent | Reported Yield | Probable Reason for Yield Variation |

|---|---|---|

| Furan-derived | Up to 76.4% | Favorable steric and electronic properties |

Advancements in Reaction Engineering: Continuous Flow Reactors and Solvent Recycling

Modern reaction engineering has introduced significant advancements for the synthesis of this compound, with a focus on improving efficiency, safety, and sustainability. nbinno.com Continuous flow chemistry, where reactions are performed in a pipe or tube rather than a traditional batch vessel, offers superior control over reaction parameters like temperature, pressure, and mixing. nbinno.comeuropa.eu This precise control is particularly beneficial for optimizing the synthesis of this compound.

Isolation and Purification Techniques for Research-Grade Material

Achieving research-grade purity (typically >95%) for this compound requires a multi-step isolation and purification process following the initial synthesis. Due to the compound's sensitivity to moisture, all manipulations are often carried out under an inert atmosphere, such as argon. researchgate.net

The most common primary purification technique is distillation under reduced pressure. nbinno.comresearchgate.net This step is crucial for removing unreacted starting materials and byproducts, such as excess triethyl orthoformate and acetic anhydride.

For obtaining highly pure material suitable for applications like single-crystal X-ray diffraction, further purification can be achieved through crystallization. researchgate.net This involves cooling the distilled liquid product until it solidifies; for example, storage at 247 K (-26 °C) has been used to produce a solid from which single crystals can be mechanically separated. researchgate.net

A more general laboratory purification sequence for related compounds, which is applicable here, involves several standard techniques. tcd.ie After the reaction is complete, the mixture can be quenched with water and the product extracted into an organic solvent like ethyl acetate. tcd.ie The combined organic extracts are then washed with deionized water, dried over an anhydrous salt such as magnesium sulfate, and filtered. tcd.ie The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product, which can then be subjected to distillation. tcd.ie Techniques like silica (B1680970) gel flash column chromatography may also be employed to remove impurities. orgsyn.org The purity of the final product can be verified using methods like thin-layer chromatography (TLC). tcd.ie

Reactivity and Mechanistic Investigations of Ethyl 2 Ethoxymethylene 3 Oxobutanoate

Enolate Chemistry and Nucleophilic Reactivity

The presence of a ketone and an ester group flanking a methylene (B1212753) group leads to the notable acidity of the α-hydrogen, a key feature of its nucleophilic character.

Generation and Stabilization of Enolate Ions by the Ethoxymethylene Group

The hydrogen on the carbon between the two carbonyl-like groups in ethyl 2-(ethoxymethylene)-3-oxobutanoate is acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. This enhanced acidity is analogous to that of other β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776) (pKa ≈ 11), which are readily deprotonated with bases like sodium ethoxide. libretexts.orglibretexts.orgmasterorganicchemistry.com

The ethoxymethylene group plays a crucial role in stabilizing the resulting negative charge. The stabilization of the conjugate base arises from the delocalization of the negative charge across the oxygen atoms of the carbonyl group and the ester, as well as the oxygen of the ethoxy group, through resonance. This delocalization distributes the negative charge over several atoms, significantly increasing the stability of the enolate. Enolates with two adjacent electron-withdrawing groups are considerably easier to form. masterorganicchemistry.com

Role of Enolate Ions in Carbon-Carbon Bond Formation

The stabilized enolate of this compound is an excellent nucleophile and readily participates in reactions to form new carbon-carbon bonds. A primary application of this reactivity is in alkylation reactions. masterorganicchemistry.com When treated with an alkyl halide, the enolate ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction to displace the halide leaving group. libretexts.org

This alkylation is a powerful method for introducing a wide variety of alkyl groups at the α-position. The reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides. libretexts.org

Table 1: Examples of C-C Bond Formation via Enolate Alkylation

| Alkylating Agent | Base | Product |

| Alkyl Halide (R-X) | Sodium Ethoxide (NaOEt) | Ethyl 2-alkyl-2-(ethoxymethylene)-3-oxobutanoate |

| 3-bromoprop-1-yne | Sodium Ethoxide (NaOEt) | Ethyl 2-acetylpent-4-ynoate |

This table presents generalized and specific examples of alkylation reactions. vaia.com

Electrophilic Reactivity Profiles

In addition to its nucleophilic character via its enolate, this compound possesses multiple electrophilic sites, allowing it to react with a wide range of nucleophiles.

Functionality as a Mono-, Di-, and Trifunctional Electrophile in Carbonyl Reactions

The molecule is recognized for its capacity to act as a mono-, di-, or trifunctional electrophile. This varied reactivity stems from the presence of several electron-deficient centers:

The Ketone Carbonyl Carbon: This is a classic electrophilic site susceptible to nucleophilic attack.

The Ester Carbonyl Carbon: While less reactive than the ketone, it can also be attacked by strong nucleophiles.

The β-Carbon of the Enol Ether: The carbon-carbon double bond is polarized by the electron-withdrawing carbonyl groups, making the β-carbon electrophilic and susceptible to conjugate (Michael) addition.

The term "trifunctional electrophile" suggests that under certain conditions, a single molecule can react with multiple nucleophilic centers sequentially or in a concerted manner, leading to the formation of complex organic structures.

Participation in Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions. Nucleophiles can attack either the ketone carbonyl group (1,2-addition) or the β-carbon of the α,β-unsaturated system (1,4-conjugate addition). The reaction pathway is often dictated by the nature of the nucleophile and the reaction conditions.

For example, the reaction with bifunctional nucleophiles, such as hydrazine (B178648) and its derivatives, is a cornerstone for the synthesis of five-membered heterocyclic rings like pyrazoles. google.comorganic-chemistry.org In this reaction, one nitrogen of the hydrazine typically attacks the β-carbon, followed by an intramolecular cyclization involving the other nitrogen and the ketone carbonyl group, ultimately leading to the aromatic pyrazole (B372694) ring after dehydration.

Specific Reaction Types and Transformations

The dual nucleophilic and electrophilic nature of this compound makes it a versatile precursor in various synthetic transformations.

One of the most significant applications is in the synthesis of heterocyclic compounds. The reaction with hydrazine hydrate (B1144303) or substituted hydrazines is a widely used method for preparing substituted pyrazoles. google.comrsc.orgnih.govresearchgate.net This transformation is highly efficient and allows for the construction of the pyrazole core, which is a common motif in pharmaceuticals and agrochemicals.

Other notable reactions include:

Condensation Reactions: It can react with aldehydes and ketones.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Synthesis of Schiff Base Ligands: The compound serves as a starting material for creating Schiff base ligands, which are significant in coordination chemistry.

Table 2: Selected Synthetic Transformations of this compound

| Reagent(s) | Conditions | Product Type |

| Hydrazine Hydrate | Ethanol (B145695), Reflux | 5-Methyl-1H-pyrazole-4-carboxylic acid ethyl ester |

| Phenylhydrazine | Ethanol, 0°C to RT | Substituted Pyrazole |

| Hydroxylamine (B1172632) | Methanol (B129727), 0°C | Ethyl 5-methylisoxazole-4-carboxylate |

| Aldehydes/Ketones | Base | β-Dicarbonyl compounds |

This table summarizes key reactions, highlighting the versatility of the title compound in synthesis. google.com

Condensation Reactions with Aldehydes and Ketones for β-Dicarbonyl Compound Synthesis

This compound readily participates in condensation reactions with various aldehydes and ketones, serving as a key building block for the synthesis of more complex β-dicarbonyl compounds. These reactions, often variants of the Knoevenagel or Michael-type additions, leverage the compound's activated methylene group and its electrophilic character. nbinno.com

The Knoevenagel condensation involves the reaction of an active hydrogen compound, such as a β-keto ester, with an aldehyde or ketone in the presence of a weak base. The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com While classic Knoevenagel reactions typically involve a compound with an active methylene group between two electron-withdrawing groups, the enol ether functionality in this compound allows it to act as a precursor in similar transformations.

In Michael-type additions, a nucleophile adds to an α,β-unsaturated carbonyl compound. This compound can act as a Michael acceptor, reacting with stable enolate ions derived from β-dicarbonyl compounds. libretexts.org For instance, the reaction of ethyl acetoacetate with an α,β-unsaturated ketone in the presence of a base like sodium ethoxide leads to the formation of a 1,5-dicarbonyl product. libretexts.org

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| This compound | Aldehyde/Ketone | Base (e.g., sodium hydroxide) | β-Dicarbonyl compound | |

| Ethyl acetoacetate (related compound) | Benzaldehyde | Piperidine, 0°C | Ethyl benzylidene acetoacetate | thermofisher.com |

Cyclization Reactions for Carbocyclic and Heterocyclic Systems

The structural features of this compound make it an excellent precursor for the synthesis of both carbocyclic and heterocyclic ring systems. nbinno.com

Carbocyclic Systems: While less common than heterocyclic synthesis, intramolecular cyclization of derivatives of this compound can lead to carbocyclic structures. For example, the product of a Michael addition between ethyl 4-chloro-3-oxobutanoate and a nitroalkene can undergo an intramolecular cyclization to form a substituted furan-3(2H)-one, which is a five-membered heterocycle but demonstrates the principle of intramolecular ring formation. buchler-gmbh.com

Heterocyclic Systems: The synthesis of heterocycles using this compound is well-documented. It serves as a trifunctional electrophile, providing a three-carbon fragment for the construction of various ring systems. wikipedia.org

Pyrazoles: Reaction with hydrazines yields pyrazole derivatives. nbinno.com

Pyridines: Condensation reactions can lead to the formation of pyridine (B92270) rings. nbinno.com

Quinolines: The Gould-Jacobs reaction, involving the condensation with anilines, is a classic method for quinoline (B57606) synthesis. nbinno.com

Oxazolines: Reaction of the related ethyl 2-diazo-3-oxobutanoate with aziridines can produce oxazolines. beilstein-journals.org

Alkylation Reactions at the Methylene Group

This compound can undergo alkylation at the methylene group. This reaction typically proceeds via the formation of an enolate ion in the presence of a strong base, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

The general mechanism for the alkylation of enolates involves the deprotonation of the α-carbon, followed by the nucleophilic attack of the resulting enolate on the alkyl halide. libretexts.org This process is a cornerstone of the acetoacetic ester synthesis, a method for preparing α-substituted methyl ketones. libretexts.orgpressbooks.pub In this synthesis, a β-keto ester like ethyl acetoacetate is deprotonated, alkylated, and then hydrolyzed and decarboxylated to yield the final ketone. pressbooks.pub While the parent compound for this synthesis is typically ethyl acetoacetate, the principle extends to its derivatives.

Table 2: General Conditions for Alkylation

| Substrate Type | Base | Alkylating Agent | Product Type | Ref. |

|---|---|---|---|---|

| β-Keto ester | Sodium ethoxide | Primary or secondary alkyl halide | α-Alkyl-β-keto ester | libretexts.org |

| Ethyl acetoacetate | Sodium ethoxide | Alkyl halide | Mono-alkylacetoacetic ester | libretexts.org |

Nucleophilic Substitution Reactions

The ethoxy group on the methylene carbon of this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to the synthesis of a wide array of heterocyclic compounds.

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline derivatives. When this compound reacts with amino-substituted benzoxazoles, it leads to the formation of oxazoloquinolones. The reaction proceeds through an initial nucleophilic substitution of the ethoxy group by the amino group of the benzoxazole (B165842), followed by a thermal cyclization. sigmaaldrich.com

A notable finding is that the reaction with 2-substituted 5- and 6-aminobenzoxazoles can yield a mixture of both angularly and linearly annelated oxazoloquinolones. This is a significant observation as previous work in the benzazole series often reported the exclusive formation of the angularly fused product. sigmaaldrich.com

Table 3: Gould-Jacobs Reaction with Aminobenzoxazoles

| Reactant 1 | Reactant 2 | Product Types | Ref. |

|---|---|---|---|

| This compound | 2-Substituted 5-aminobenzoxazoles | Mixture of angular and linear oxazolo[4,5-f]quinolones and oxazolo[5,4-g]quinolones | sigmaaldrich.com |

The mechanism begins with a nucleophilic attack from the amine nitrogen, leading to the loss of ethanol and the formation of a condensation product. A subsequent 6-electron cyclization reaction, with the elimination of another molecule of ethanol, forms the quinoline ring system. nbinno.com

The reaction of this compound and similar activated enol ethers with hydrazine is a well-established method for synthesizing pyrazole derivatives. wikipedia.org The reaction involves a vinylic nucleophilic substitution (SNV) followed by an intramolecular cyclization. wikipedia.org

The reaction of activated enol ethers with hydrazine hydrate at room temperature initially forms a substitution product, which then cyclizes to the pyrazole ring. wikipedia.org For example, the reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate yields ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. wikipedia.org The resulting pyrazoles can exist in various tautomeric forms. wikipedia.org

This compound reacts with hydroxylamine to produce nitrogen-containing heterocycles. A specific example is the synthesis of ethyl 5-methylisoxazole-4-carboxylate. In this reaction, this compound is treated with hydroxylamine hydrochloride in methanol at 0°C, resulting in a 78% yield of the isoxazole (B147169) product. This demonstrates the utility of the compound in creating five-membered nitrogen- and oxygen-containing heterocyclic rings.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 2-Substituted 5-aminobenzoxazoles |

| 2-Substituted 6-aminobenzoxazoles |

| 3-Buten-2-one |

| Aldehyde |

| Alkyl halide |

| Aniline (B41778) |

| Aziridine |

| Benzaldehyde |

| Diethyl ethoxymethylenemalonate |

| This compound |

| Ethyl 2-diazo-3-oxobutanoate |

| Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate |

| Ethyl 4-chloro-3-oxobutanoate |

| Ethyl 5-methylisoxazole-4-carboxylate |

| Ethyl acetoacetate |

| Ethyl benzylidene acetoacetate |

| Furan-3(2H)-one |

| Hydrazine |

| Hydrazine hydrate |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Ketone |

| Nitroalkene |

| Oxazolo[4,5-f]quinolones |

| Oxazolo[4,5-g]quinolones |

| Oxazolo[5,4-f]quinolones |

| Oxazolo[5,4-g]quinolones |

| Oxazoline |

| Piperidine |

| Pyrazole |

| Pyridine |

| Quinoline |

| Sodium ethoxide |

Reactions with Tetrazol-5-amine for Azidopyrimidine (B78605) Derivatives

The interaction of this compound and its analogues with tetrazol-5-amine (also known as 5-aminotetrazole) presents a valuable method for synthesizing novel azaheterocycles, particularly substituted pyrimidines. nih.govjournalajacr.com The reaction's outcome is highly sensitive to the chosen conditions, with the solvent playing a pivotal role in product selectivity. nih.gov

When 2-ethoxymethylidene-3-oxo esters that contain alkyl substituents react with 5-aminotetrazole (B145819), the principal products formed are ethyl 2-azido-4-alkylpyrimidine-5-carboxylates. journalajacr.commdpi.com These azidopyrimidine compounds serve as important synthetic intermediates that can readily undergo further nucleophilic substitution. journalajacr.commdpi.com For example, the subsequent reaction of a formed azidopyrimidine with another molecule of 5-aminotetrazole can produce a 2-(tetrazolylamino)pyrimidine derivative. journalajacr.com

Solvent choice is a critical parameter influencing the reaction's efficiency and selectivity. It has been demonstrated that performing the reaction in refluxing ethanol or 1,4-dioxane (B91453) often results in complex, inseparable product mixtures and poor conversion of the starting materials. nih.gov In contrast, employing 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent under reflux conditions has been shown to favor the formation of the desired 2-azidopyrimidines. nih.gov For reactions involving fluorinated ester starting materials, adding catalytic amounts of sodium acetate (B1210297) in 1,4-dioxane can steer the reaction towards producing ethyl 2-aminopyrimidine-5-carboxylates, which likely form via the decomposition of an intermediate azidopyrimidine. nih.govjournalajacr.com

The reaction's complexity increases when the substituent on the 3-oxo ester is changed. For instance, with ethyl 2-benzoyl-3-ethoxyprop-2-enoate, where a phenyl group replaces the alkyl group, the reaction with 5-aminotetrazole in ethanol leads to a complex mixture and can cause the decomposition of the initial ester. journalajacr.com

The following table summarizes the products obtained from the reaction of various 2-ethoxymethylidene-3-oxo esters with 5-aminotetrazole under differing conditions.

| Starting Ester | Solvent | Conditions | Major Product(s) |

|---|---|---|---|

| This compound (alkyl R) | TFE | Reflux | Ethyl 2-azido-4-alkylpyrimidine-5-carboxylate nih.gov |

| Fluorinated 2-ethoxymethylidene-3-oxo esters | 1,4-Dioxane | Reflux, NaOAc | Ethyl 2-amino-4-(polyfluoroalkyl)pyrimidine-5-carboxylates journalajacr.com |

| Ethyl 2-benzoyl-3-ethoxyprop-2-enoate | Ethanol | Reflux | Complex mixture, decomposition to ethyl benzoylacetate journalajacr.com |

| Diethyl 2-ethoxymethylidenemalonate | Not Specified | Not Specified | Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate mdpi.com |

Reactions with Ethylenediamine (B42938) for Schiff Base Formation

This compound serves as a valuable building block for the synthesis of Schiff base ligands. Schiff bases, characterized by a carbon-nitrogen double bond (an imine), are generally synthesized via the condensation of a primary amine with a carbonyl-containing compound. impactfactor.org When a diamine like ethylenediamine is used, the reaction can produce bidentate or tetradentate Schiff base ligands, which are of significant interest in coordination chemistry. mdpi.comresearchgate.net

The reaction between this compound and ethylenediamine proceeds via a nucleophilic attack of the amine on a carbonyl group. The this compound molecule contains two primary electrophilic carbonyl centers: the ketone at position C3 and the ester carbonyl. The ketone carbonyl is typically more reactive toward nucleophilic attack.

The formation of the Schiff base is understood to occur through a two-step mechanism:

Nucleophilic Addition: An amino group from ethylenediamine attacks the C3-ketone of this compound, which leads to the formation of a hemiaminal intermediate.

Elimination: This intermediate then eliminates a molecule of water to form the stable imine bond. The reaction can proceed with the second amino group of ethylenediamine and another molecule of the ester, which is a common pathway leading to symmetrical Schiff bases when a 2:1 molar ratio is used. researchgate.net In this reaction, the ethoxy group of the ethoxymethylene component is ultimately displaced.

The resulting N₂O₂-coordinating Schiff base ligands are capable of forming stable planar chelate compounds with various transition metal ions, including nickel(II) and copper(II). researchgate.net

The table below summarizes the reactants and the anticipated product type for this Schiff base formation.

| Reactant 1 | Reactant 2 | Expected Product Type |

|---|---|---|

| This compound | Ethylenediamine | Symmetrical Schiff base ligand |

Kinetic and Thermodynamic Aspects of Reactivity

While the synthetic applications of this compound are widely documented, a comprehensive, quantitative examination of its reaction kinetics and thermodynamics is not extensively available in the scientific literature. journalajacr.com Published research on this compound predominantly focuses on synthetic routes, optimization of reaction conditions, and the structural characterization of products, rather than on empirical kinetic measurements like reaction rates, rate constants, or activation energies. nih.gov

Likewise, specific thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reactions of this compound are not reported in the reviewed literature. The availability of such data would afford a more profound understanding of the reaction mechanisms, the position of chemical equilibria, and the spontaneity of the transformations this compound undergoes. For comparison, a kinetic study on the enzymatic hydrolysis of a different compound, ethyl(R)-2-(benzyloxycarbonylamino)-3-sulfamoylpropionate, successfully applied the Arrhenius equation to determine the activation energy, providing a kinetic model for that specific reaction. However, similar detailed kinetic and thermodynamic analyses for the reactions of this compound have not been found in the surveyed sources.

Applications in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

The unique structural features of ethyl 2-(ethoxymethylene)-3-oxobutanoate, including an ethoxymethylene group and a β-keto ester moiety, render it an ideal precursor for the synthesis of diverse heterocyclic frameworks that are of significant interest in medicinal and agricultural chemistry. nbinno.com

The reaction of this compound with hydrazine (B178648) and its derivatives is a well-established and efficient method for the synthesis of pyrazoles. nih.gov This reaction proceeds through a cyclocondensation mechanism. The initial step involves a nucleophilic attack of the hydrazine on the β-carbon of the ethoxymethylene group, followed by the elimination of ethanol (B145695). Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole (B372694) ring.

The regioselectivity of this reaction is a critical aspect, as the use of substituted hydrazines can lead to the formation of two possible regioisomers. For instance, the reaction with methylhydrazine can yield either 1-methyl-3-substituted or 1-methyl-5-substituted pyrazole derivatives. The outcome is often influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the β-keto ester.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product(s) | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| This compound | Hydrazine hydrate (B1144303) | Ethyl 5-methyl-1H-pyrazole-4-carboxylate | Ethanol, reflux | High |

| This compound | Phenylhydrazine | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Acetic acid, reflux | Good |

This table presents examples of pyrazole synthesis from this compound and its derivatives.

This compound serves as a key three-carbon fragment in the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with amidines, ureas, or thioureas. bu.edu.egscispace.comresearchgate.net The most common approach involves the reaction with urea (B33335) or thiourea (B124793) to afford the corresponding pyrimidinone or pyrimidinethione derivatives.

The reaction mechanism involves the initial formation of an intermediate by the reaction of the amine group of urea or thiourea with the ethoxymethylene group of the ester. This is followed by an intramolecular cyclization and elimination of a molecule of water or ethanol to furnish the heterocyclic ring. These reactions are often carried out in the presence of a base or acid catalyst.

For example, the condensation of this compound with thiourea in the presence of a catalyst can yield ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. longdom.org

Table 2: Synthesis of Pyrimidine Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst | Yield (%) |

|---|---|---|---|---|

| This compound | Thiourea | Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Trifluoroacetic acid | Not specified |

This table provides examples of pyrimidine synthesis, highlighting the versatility of β-dicarbonyl compounds and their derivatives.

The synthesis of oxazole (B20620) carboxylic acid esters from this compound is less direct compared to pyrazoles and pyrimidines. The literature primarily describes methods starting from related compounds. For instance, a modified Robinson-Gabriel synthesis can be employed to construct the oxazole ring. pitt.edu Another approach involves the reaction of ethyl 2-diazo-3-oxobutanoate with aziridines, which proceeds via an alkoxycarbonylketene intermediate to form ethyl 2-(oxazolin-2-yl)alkanoates.

A plausible, though less documented, route from this compound could involve its conversion to an intermediate that can then cyclize to form the oxazole ring. For example, tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates has been used to synthesize oxazoles containing a CF₃-substituted alcohol unit. mdpi.com

The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.org It involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or a related β-keto ester derivative, such as this compound. wikipedia.org The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal or acid-catalyzed cyclization to form the quinoline (B57606) ring system. wikipedia.org

This methodology can be extended to the synthesis of more complex annulated systems, including oxazoloquinolones. By utilizing appropriately substituted anilines, the Gould-Jacobs reaction provides a convergent route to these fused heterocyclic structures. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Microwave irradiation has been shown to significantly accelerate the reaction and improve yields.

Beyond pyrazoles and pyrimidines, this compound is a precursor for other nitrogen-containing heterocycles, notably pyridine (B92270) derivatives. nbinno.comnih.gov The Hantzsch pyridine synthesis, a classic method, typically involves the condensation of a β-ketoester, an aldehyde, and ammonia. While not a direct application of this compound, its precursor, ethyl acetoacetate (B1235776), is a key component.

More direct routes to pyridines can be envisioned. For instance, a reaction of this compound with an enamine could lead to a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.

The reaction of this compound with 5-aminopyrazoles can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives through a Michael addition followed by an electrophilic attack of the pyrazole's NH group on the acetyl carbonyl.

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF₃) group, into heterocyclic compounds can significantly alter their biological properties. This compound analogues bearing fluoroalkyl groups are valuable precursors for the synthesis of these important molecules.

For example, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate is a key starting material for the synthesis of 5-(trifluoromethyl)pyrazole-4-carboxylates upon reaction with hydrazines. sigmaaldrich.com The regioselectivity of this reaction is a significant challenge, as the reaction of ethyl 2-ethoxymethylene-4,4,4-trifluoroacetoacetate with methylhydrazine can produce a mixture of regioisomers. google.com

Similarly, fluorinated pyrimidines can be synthesized from α-fluoro-β-ketoester enolates. mdpi.com For instance, trifluorothymine can be synthesized from trifluoroacetone and urea in a cyclization reaction. mdpi.com The use of ethyl 4,4,4-trifluoro-3-oxobutanoate in reactions with urea or thiourea provides a direct route to 6-(trifluoromethyl)pyrimidine derivatives.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Phenylhydrazine |

| Methylhydrazine |

| Ethyl 5-methyl-1H-pyrazole-4-carboxylate |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |

| Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate |

| Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |

| Urea |

| Thiourea |

| Pyrimidinone |

| Pyrimidinethione |

| Ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Ytterbium(III) chloride |

| Trifluoroacetic acid |

| Ethyl 2-diazo-3-oxobutanoate |

| Aziridine |

| Alkoxycarbonylketene |

| Ethyl 2-(oxazolin-2-yl)alkanoate |

| N-propargylamide |

| Trifluoropyruvate |

| Aniline |

| Quinoline |

| 4-Hydroxyquinoline |

| Oxazoloquinolone |

| Anilinomethylenemalonate |

| Pyridine |

| Enamine |

| Dihydropyridine |

| 5-Aminopyrazole |

| Pyrazolo[1,5-a]pyrimidine |

| Trifluoromethyl |

| Ethyl 2-ethoxymethylene-4,4,4-trifluoroacetoacetate |

| Ethyl 1-methyl-3-trifluoromethylpyrazole-4-carboxylate |

| Ethyl 1-methyl-5-trifluoromethylpyrazole-4-carboxylate |

| α-Fluoro-β-ketoester enolate |

| Trifluorothymine |

| Trifluoroacetone |

| 6-(Trifluoromethyl)pyrimidine |

| Ethyl acetoacetate |

Role as a Precursor in Multi-Component Reactions

This compound is a highly versatile precursor in multi-component reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. Its utility in MCRs stems from its structure, possessing multiple reactive sites that can act as both electrophilic and nucleophilic centers. This dual reactivity allows for the efficient construction of complex molecules, particularly various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The compound's ability to act as a three-carbon electrophile is a key feature in its MCR applications. nbinno.com For instance, it is a common building block in the synthesis of substituted pyridines and pyrazoles. In these reactions, the ethoxymethylene group can act as a leaving group upon nucleophilic attack, while the keto and ester functionalities provide additional points for cyclization and further functionalization.

One notable example is the three-component condensation involving ethyl acetoacetate (a related precursor), formaldehyde, and various thiols to produce ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates. researchgate.net These products can then be further reacted with hydrazine hydrate to yield 4-{[alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. researchgate.net This highlights the sequential, one-pot nature of MCRs facilitated by such precursors.

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using this compound or Related Precursors in MCRs

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Scaffold |

| Ethyl acetoacetate | Formaldehyde | Alkanethiols | Pyrazol-3-ones |

| This compound | Amine | Active Methylene (B1212753) Compound | Substituted Pyridines |

| This compound | Hydrazine derivative | --- | Substituted Pyrazoles |

This table illustrates the versatility of this compound and related compounds as key components in the synthesis of diverse heterocyclic systems through multi-component reactions.

Building Block for Complex Molecular Architectures and Scaffolds

The unique chemical structure of this compound makes it an invaluable building block for the synthesis of complex molecular architectures and scaffolds. Its combination of a β-keto ester system with an enol ether functionality provides a platform for a wide array of chemical transformations, leading to the construction of intricate molecular frameworks.

A primary application is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. nbinno.com The compound serves as a key intermediate in creating pyrazole and pyridine rings. nbinno.com For example, reaction with hydrazine derivatives leads to the formation of pyrazoles, while condensation with amines and an active methylene compound can yield highly substituted pyridines. The indole (B1671886) moiety, another critical scaffold in biologically active molecules, can also be synthesized using related methodologies, showcasing the broad utility of β-dicarbonyl compounds in constructing these important structures. uchicago.edu

Furthermore, its utility extends to the formation of specialized ligands for coordination chemistry. It is used as a starting material for synthesizing Schiff base ligands, which can form complexes with transition metals exhibiting unique magnetic properties. The ability to construct such complex coordination compounds from a relatively simple organic precursor underscores its importance as a versatile building block.

Table 2: Complex Structures Derived from this compound

| Starting Material | Reaction Type | Resulting Architecture/Scaffold | Significance |

| This compound | Cyclocondensation | Pyrazole derivatives | Core of many pharmaceuticals |

| This compound | Hantzsch-like reaction | Pyridine derivatives | Important in agrochemicals and drugs |

| This compound | Condensation/Complexation | Schiff base ligands | Used in coordination chemistry |

| Related β-dicarbonyl compounds | Fischer indole synthesis variant | Indole derivatives | Prevalent in bioactive natural products |

This table provides examples of how this compound is employed as a foundational element in the synthesis of diverse and complex molecular structures.

Derivatization to Analogues for Structure-Activity Relationship Studies

The derivatization of a lead compound into a library of analogues is a cornerstone of medicinal chemistry, enabling detailed structure-activity relationship (SAR) studies. SAR studies investigate how modifications to a molecule's structure affect its biological activity, providing crucial insights for the development of more potent and selective drugs. nih.govresearchgate.net this compound serves as an excellent starting scaffold for such studies due to its multiple reactive sites, which allow for systematic chemical modifications.

Analogues can be synthesized by targeting several key positions on the molecule:

The Ethoxy Group: This can be substituted with other alkoxy or aryloxy groups to probe the effect of steric bulk and electronics in this region.

The Methylene Group: Alkylation at this position is possible after enolate formation.

The Keto Group: This can be reduced to a hydroxyl group or subjected to other carbonyl chemistry.

The Ethyl Ester: Hydrolysis to the corresponding carboxylic acid or transesterification with different alcohols can modify the compound's solubility and pharmacokinetic properties.

A specific example of a synthesized analogue is ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate . nih.gov The introduction of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability and binding affinity, making such fluorinated analogues valuable for SAR studies. By synthesizing a series of such derivatives and evaluating their biological activity, researchers can build a comprehensive understanding of the pharmacophore, identifying the key structural features required for the desired therapeutic effect. nih.govresearchgate.net

Table 3: Potential Derivatization Sites on this compound for SAR Studies

| Modification Site | Type of Reaction | Potential New Functional Group | Purpose of Modification |

| Ethoxy Group | Substitution | -O-Alkyl, -O-Aryl | Investigate steric/electronic effects |

| Keto Group | Reduction | Hydroxyl (-OH) | Alter hydrogen bonding potential |

| Ethyl Ester | Hydrolysis/Amidation | Carboxylic Acid (-COOH), Amide (-CONR₂) | Modify solubility and cell permeability |

| Acetyl Methyl Group | Halogenation | -C(O)CF₃, -C(O)CF₂H | Enhance metabolic stability/binding |

This table outlines key reactive sites on the this compound molecule and the types of modifications that can be made to generate analogues for structure-activity relationship studies.

Role in Medicinal Chemistry and Pharmaceutical Intermediates

Synthesis of Biologically Active Compounds

Ethyl 2-(ethoxymethylene)-3-oxobutanoate's reactivity makes it a key starting material for constructing complex molecular architectures found in many therapeutic agents. nbinno.com

Precursor in the Synthesis of Potential Anticancer Agents

The quest for novel anticancer therapeutics has led researchers to explore various synthetic pathways where this compound plays a crucial role. It is a precursor in the synthesis of heterocyclic compounds, such as pyrazoles and pyridines, which are core structures in many anticancer drugs. nbinno.com Studies have shown that derivatives of this compound exhibit significant potential in cancer therapy. For instance, it has been used in the computational design of novel tubulin inhibitors, which are a class of anticancer agents that interfere with cell division. Research has also demonstrated its utility in synthesizing compounds that inhibit the proliferation of various cancer cell lines, including HeLa cells and A375 melanoma cells. Additionally, it is a key reagent in creating α-aminophosphonates, a class of compounds noted for their antitumor properties. nih.gov

Intermediacy in the Production of Bioactive Molecules with Pharmacological Activities

Beyond its application in oncology, this compound is a versatile intermediate in the production of a broad spectrum of bioactive molecules. Its ability to act as a mono-, di-, and trifunctional three-carbon electrophile makes it suitable for complex organic syntheses. nbinno.com This reactivity is harnessed to produce various heterocyclic systems that form the backbone of many pharmaceuticals. nbinno.com For example, it is a starting material for synthesizing Schiff base ligands, which are significant in coordination chemistry. Furthermore, its derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. nbinno.com

Mechanistic Insights into Pharmacological Relevance

The significance of this compound extends to its direct and indirect roles in mediating pharmacological effects, particularly in immunology and anti-infective research.

Investigation as an Active Metabolite of Immunomodulatory Agents (e.g., Leflunomide)

This compound is closely related to A77 1726, the active metabolite of the immunomodulatory drug leflunomide (B1674699). nih.govnih.gov Leflunomide is a prodrug that, upon oral administration, is rapidly and almost completely metabolized to A77 1726, which is responsible for virtually all of the drug's activity in the body. amazonaws.comdrugbank.com Leflunomide is widely used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis. nih.govdrugbank.com The immunomodulatory and anti-inflammatory properties of leflunomide are mediated through A77 1726. nih.govamazonaws.com

Role in Pyrimidine (B1678525) Synthesis Inhibition

The primary mechanism of action of leflunomide's active metabolite, A77 1726, is the inhibition of de novo pyrimidine synthesis. nih.govdrugbank.com It achieves this by targeting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). drugbank.comnih.gov Activated lymphocytes, which are key players in autoimmune diseases like rheumatoid arthritis, rely heavily on the de novo pathway to expand their pyrimidine pool for proliferation. drugbank.com By inhibiting this pathway, A77 1726 effectively halts the proliferation of these activated T cells, thereby exerting its immunomodulatory effects. drugbank.com This inhibition of pyrimidine biosynthesis has also been identified as a target for broad-spectrum antiviral molecules. nih.gov

Table 1: Research Findings on Leflunomide's Active Metabolite (A77 1726)

| Finding | Effect | Reference |

| Mechanism | Inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine synthesis. | drugbank.comnih.gov |

| Cellular Impact | Prevents the expansion of activated autoimmune lymphocytes by interfering with cell cycle progression. | drugbank.com |

| Therapeutic Use | Treatment of active rheumatoid arthritis. | drugbank.com |

| Additional Effects | Inhibits the production of prostaglandin (B15479496) E(2), matrix metalloproteinase 1, and interleukin 6 in fibroblast-like synoviocytes. | nih.gov |

Utility in Designing D-Ala-D-Ala Ligase Inhibitors as Antibacterial Agents

D-alanine:D-alanine ligase (Ddl) is a crucial enzyme in bacterial cell wall synthesis, making it an attractive target for antibacterial drugs. nih.govnih.gov This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, an essential component of peptidoglycan. wikipedia.org The versatility of this compound as a building block in organic synthesis lends itself to the design of inhibitors for such enzymes. While not a direct inhibitor itself, its chemical functionalities are valuable for constructing the core structures of various enzyme inhibitors. The development of phosphinate and phosphonate (B1237965) dipeptide analogs, which mimic the intermediates in the ligation reaction catalyzed by Ddl, is a key strategy in designing potent inhibitors. nih.gov The ability to readily synthesize complex and varied molecular scaffolds from starting materials like this compound is fundamental to the discovery and optimization of new antibacterial agents that target enzymes like D-Ala-D-Ala ligase.

Development of Ligands for Coordination Chemistry

This compound is a versatile precursor in the development of specialized ligands for coordination chemistry. Its structural features, including the ethoxymethylene group and a β-keto ester moiety, make it a valuable building block for creating polydentate ligands capable of coordinating with metal ions. nbinno.com

Synthesis of Schiff Base Ligands

A primary application of this compound in coordination chemistry is its use as a starting material for the synthesis of Schiff base ligands. nbinno.com Schiff bases are a class of compounds containing a carbon-nitrogen double bond (imine group) and are formed by the condensation of a primary amine with an aldehyde or ketone.

The synthesis process typically involves the reaction of this compound with a primary amine. The amine nitrogen atom attacks the electrophilic carbon of the ethoxymethylene group, leading to the displacement of the ethoxy group and the formation of a new C-N bond, resulting in an enamine intermediate which is a tautomer of the imine. This reaction is a straightforward and efficient method for producing complex Schiff base ligands that can chelate to metal ions. The reactivity of the compound is enhanced by the presence of the ethoxymethylene group, which stabilizes the enolate ion through resonance. nbinno.com

Table 1: Representative Synthesis of Schiff Base Ligand

| Reactants | Reaction Type | Significance |

|---|

Applications in Forming Coordination Complexes with Transition Metals (e.g., Iron(II) for Magnetic Properties)

The Schiff base ligands synthesized from this compound are particularly important for their ability to form stable coordination complexes with transition metals. nbinno.com These ligands can effectively bind to metal ions, leading to the formation of complexes with specific geometries and electronic properties.

A notable application is in the creation of iron(II) complexes with unique magnetic properties. nbinno.com Research has demonstrated that Schiff base ligands derived from this precursor can be used to synthesize and characterize iron(II) complexes. The resulting coordination compounds are of interest to materials scientists for their potential applications in advanced technologies that rely on specific magnetic behaviors. nbinno.com

Table 2: Application in Coordination Chemistry

| Metal Ion | Ligand Type | Resulting Property | Potential Application |

|---|

Precursors for Therapeutically Relevant Scaffolds and Drug Discovery

This compound serves as a versatile building block in medicinal chemistry for the synthesis of various heterocyclic compounds, which are core structures (scaffolds) in many therapeutic agents. nbinno.comgoogle.com Its reactivity allows it to be a precursor in cyclization reactions to form rings like pyrazoles and pyridines. nbinno.com

Synthesis of CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a validated target in drug discovery, particularly for the treatment of HIV-1 infection. While this compound is a known precursor for various heterocyclic scaffolds, its specific and direct application in the synthesis of CCR5 receptor antagonists is not extensively documented in peer-reviewed scientific literature. The development of CCR5 antagonists often involves complex molecular scaffolds and synthetic pathways that have not been explicitly linked back to this compound as a key starting material.

Structural Characterization and Computational Studies of Ethyl 2 Ethoxymethylene 3 Oxobutanoate and Its Derivatives

Stereoisomerism and Conformational Analysis

The presence of a carbon-carbon double bond in the ethoxymethylene group gives rise to stereoisomerism in ethyl 2-(ethoxymethylene)-3-oxobutanoate. This geometric isomerism results in two distinct forms, the (2Z) and (2E) isomers, each with unique spatial arrangements and potential differences in reactivity and stability.

This compound exists as two stereoisomers: the (2Z)- and (2E)-forms. The Z-isomer is reported to be the more commonly utilized form in synthetic applications. The specific geometry of the isomer can significantly influence the outcome of chemical reactions, making the identification and separation of these forms crucial for controlled synthesis. The IUPAC name for the (2E) isomer is ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate. chemspider.comnih.gov The utilization of a specific isomer is often dictated by the desired stereochemistry of the final product in complex organic syntheses. For instance, the compound is a key intermediate in the production of various pharmaceuticals and agrochemicals, where precise molecular architecture is critical. nbinno.com

Spectroscopic Investigations for Structural Elucidation

A combination of spectroscopic techniques is indispensable for the unambiguous structural determination of this compound, confirming its molecular framework and isomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of this compound. Both ¹H and ¹³C NMR are employed to confirm the presence of key functional groups.

In the ¹H NMR spectrum, the proton of the ethoxymethylene group (=CH-O) typically appears as a singlet in the downfield region, providing a diagnostic signal for the compound's structure. The protons of the two ethyl groups give rise to characteristic triplet and quartet signals. docbrown.info

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the ketone group is typically observed at a chemical shift of around 198-210 ppm, while the ester carbonyl carbon appears at a slightly lower chemical shift. The carbons of the ethoxymethylene group also show distinct resonances. The presence of four unique carbon signals in the spectrum of a related compound, ethyl ethanoate, indicates four different chemical environments for the carbon atoms. docbrown.info

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ) ppm | Description |

|---|---|---|---|

| This compound | ¹H | ~5.5–6.0 | Methylene (B1212753) proton of the ethoxymethylene group. |

| This compound | ¹³C | ~200–210 | Carbonyl carbon of the ketone group. |

| Ethyl (ethoxymethylene)cyanoacetate | ¹H | 8.032 | Olefinic proton. chemicalbook.com |

| Ethyl (ethoxymethylene)cyanoacetate | ¹H | 4.366, 4.273 | Methylene protons of the ethyl groups. chemicalbook.com |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound will show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups. The C=C stretching vibration of the ethoxymethylene group and the C-O stretching vibrations of the ether and ester functionalities also provide key diagnostic peaks.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the double bond and the carbonyl group is expected to result in a characteristic absorption maximum in the UV region.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula of the compound is C₉H₁₄O₄, corresponding to a molecular weight of approximately 186.21 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can be used to validate this molecular formula with high accuracy.

The mass spectrum also reveals characteristic fragmentation patterns that can aid in structural elucidation. The fragmentation of the molecular ion can involve the loss of small neutral molecules such as ethylene, carbon monoxide, and ethanol (B145695), as well as the cleavage of the ester and acetyl groups.

Crystallographic Analysis of this compound and Related Compounds

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including its stereochemistry and conformation.

Recent studies have successfully determined the crystal structure of the (Z)-isomer of this compound. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The crystallographic analysis confirms the Z-configuration of the double bond and reveals details about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.net The crystal structure shows discrete molecular packing without any unusual intermolecular interactions.

Table 2: Crystallographic Data for Ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₉H₁₄O₄ | researchgate.net |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/n | researchgate.net |

| a (Å) | 8.9332(5) | researchgate.net |

| b (Å) | 6.8170(2) | researchgate.net |

| c (Å) | 17.0530(9) | researchgate.net |

| β (°) | 102.816(4) | researchgate.net |

| Volume (ų) | 1012.62(8) | researchgate.net |

| Z | 4 | researchgate.net |

Determination of Crystal System and Space Group

The solid-state structure of ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate has been elucidated through single-crystal X-ray diffraction. Research has demonstrated that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net The specific space group has been identified as P21/n. researchgate.net

The unit cell parameters for ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate at a temperature of 170 K have been determined as follows:

| Parameter | Value researchgate.net |

| a | 8.9332(5) Å |

| b | 6.8170(2) Å |

| c | 17.0530(9) Å |

| β | 102.816(4)° |

| V | 1012.62(8) ų |

| Z | 4 |

These crystallographic data are fundamental for understanding the three-dimensional arrangement of the molecules in the solid state.

Analysis of Molecular Packing and Intermolecular Interactions

The crystal structure of ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate is composed of discrete molecules. The packing of these molecules in the crystal lattice is notable for the absence of unusual or particularly short intermolecular contacts. In a related compound, (Z)-ethyl 2-benzylidene-3-oxobutanoate, the molecules are connected primarily by weak intermolecular C-H···O hydrogen bonds, where the phenyl C-H groups act as donors and the carbonyl oxygen atom of an ester group serves as the acceptor. nih.gov

Theoretical and Computational Modeling

Theoretical and computational methods are powerful tools for investigating the properties and reactivity of this compound and its derivatives at a molecular level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For this compound, DFT can be employed to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity.

The electron-deficient nature of the ethoxymethylene group, for instance, enhances the compound's reactivity towards nucleophiles, a characteristic that can be quantified and visualized through HOMO-LUMO analysis. In a study on dihydrothiophenone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to determine global and local reactivity descriptors, such as the HOMO-LUMO gap, hardness, and softness, to establish a reactivity order among the studied compounds. semanticscholar.org Similar computational approaches would be highly beneficial in elucidating the reactivity patterns of this compound and its derivatives.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding affinity and mode of action of a ligand with a biological target, such as a protein or enzyme.

While specific molecular docking studies on this compound were not found, research on analogous β-keto esters demonstrates the utility of this approach. For example, a study on novel pyrrole (B145914) derivatives, including an ethyl carboxylate moiety, utilized molecular docking to investigate their potential as inhibitors of acetylcholinesterase (AChE) and α-glycosidase enzymes. nih.gov The study indicated good drug-like properties and favorable pharmacokinetics for the synthesized compounds. nih.gov Such computational screening can guide the synthesis of new derivatives of this compound with potentially enhanced biological activities. The general workflow for such a study would involve:

Obtaining the 3D structure of the target protein.

Preparing the ligand (the this compound derivative) structure.

Running the docking simulation to predict binding poses and affinities.

Analyzing the interactions between the ligand and the protein's active site.

Simulation of Reaction Mechanisms and Transition States

The simulation of reaction mechanisms provides a detailed, step-by-step understanding of how a chemical reaction occurs. This includes the identification of intermediates, transition states, and the calculation of activation energies. This compound is a versatile precursor in various organic syntheses, and understanding its reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

A well-known reaction involving similar compounds is the acetoacetic ester synthesis, where ethyl acetoacetate (B1235776) is alkylated at the α-carbon. wikipedia.org The mechanism involves the deprotonation of the α-carbon by a strong base to form a resonance-stabilized enolate, which then acts as a nucleophile. wikipedia.org The reactivity of this compound is influenced by the ethoxymethylene group, which stabilizes the enolate ion through resonance.

Theoretical studies can be employed to model the reaction pathways of this compound in various reactions, such as alkylations, condensations, and cyclizations. By calculating the potential energy surface, researchers can identify the most favorable reaction pathways and the structures of the transition states, thereby gaining a deeper understanding of the compound's chemical behavior.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthesis